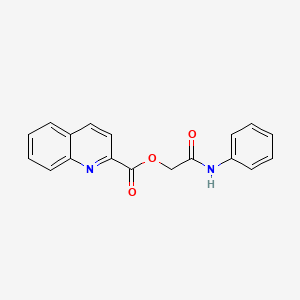

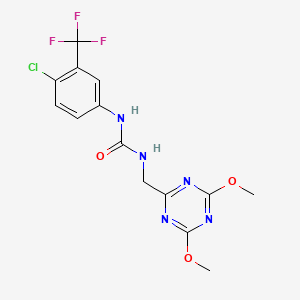

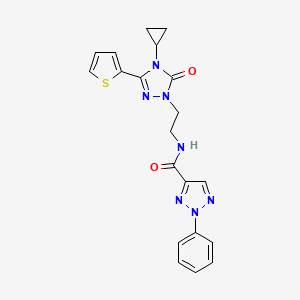

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate” is a compound that belongs to the class of quinoline derivatives . Quinoline is a nitrogen-based heterocyclic aromatic compound with a systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Synthesis Analysis

The synthesis of quinoline derivatives has been achieved through various methods. For instance, ethyl 2-oxo-2H-selenopyrano [2,3-b]quinoline-3-carboxylates were synthesized by the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine . The intermediate 3-formyl-2-selenoquinolines were synthesized by the action of NaHSe on substituted 2-chloroquinoline-3-carbaldehydes .Molecular Structure Analysis

The molecular structure of quinoline derivatives, including “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate”, can be characterized by elemental analysis, IR, 1H NMR, and mass spectroscopy data .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate” can be determined by various analytical techniques. For instance, the elemental composition can be determined by elemental analysis .科学的研究の応用

Antibacterial Activity

Quinoline derivatives, including 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, have been found to exhibit a wide spectrum of antibacterial activity . In particular, some compounds were highly active against S. aureus and M. roseus species .

Antifungal Activity

Quinoline-based drugs also possess antifungal properties . This makes them valuable in the development of treatments for various fungal infections .

Antimalarial Agents

Quinoline-based drugs, such as quinine, quinidine, chloroquine, mefloquine, and halofantrine, are widely used as antimalarial agents . This suggests that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate could potentially have similar applications .

Antileishmanial Activity

Quinoline derivatives have been found to possess antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type .

Anti-arrhythmic Activity

Quinoline derivatives have also been found to possess anti-arrhythmic activity . This suggests potential applications in the treatment of irregular heartbeats .

Anticancer Activity

Quinazolinone and quinazoline derivatives, which are similar to 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate, have shown potential as anticancer agents . This suggests that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate could potentially be used in cancer treatments .

Antioxidant Activity

Quinazolinone and quinazoline derivatives have also shown antioxidant activity . This suggests that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate could potentially be used as an antioxidant .

Fixative in Fine Fragrance

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate has been found to have a fixative effect on volatile substances in fine fragrances and perfumes . This suggests potential applications in the fragrance industry .

作用機序

The mechanism of action of quinoline derivatives is diverse and depends on their specific chemical structure. Quinoline-based drugs, which include quinine, quinidine, chloroquine, mefloquine, and halofantrine, are widely used as antimalarial agents . Also, quinoline derivatives possess a broad spectrum of other biological activities such as antifungal, antibacterial, antileishmanial in addition to anti-arrhythmic .

Safety and Hazards

The safety and hazards associated with the handling and use of “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate” should be determined based on its specific physical and chemical properties. For instance, Ethyl 2-oxo-2-(phenylamino)acetate has hazard statements H302;H319;H372;H410 and precautionary statements P260;P264;P273;P301+P312;P305+P351+P338;P314 .

将来の方向性

The future directions in the research of quinoline derivatives, including “2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate”, could involve the development of greener and more sustainable chemical processes . This could include the use of eco-friendly and safe reusable catalysts, and the development of multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

特性

IUPAC Name |

(2-anilino-2-oxoethyl) quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFKBDRKIZNVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85198774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)